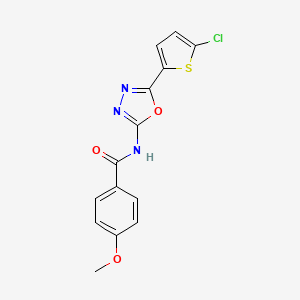![molecular formula C21H15ClFNO3 B2817685 [4-[(2-Chlorophenyl)iminomethyl]-2-methoxyphenyl] 4-fluorobenzoate CAS No. 1321968-20-0](/img/structure/B2817685.png)
[4-[(2-Chlorophenyl)iminomethyl]-2-methoxyphenyl] 4-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[4-[(2-Chlorophenyl)iminomethyl]-2-methoxyphenyl] 4-fluorobenzoate, also known as CFM-2, is a chemical compound that has been studied for its potential use in scientific research. CFM-2 is a member of the family of compounds known as benzamidines, which have been shown to have a variety of biological activities.
Scientific Research Applications
Synthesis of Herbicide Intermediates
- Zhou Yu (2002) conducted a study on the synthesis of an intermediate of herbicides, showcasing a multi-step process involving treatments with dichloromethyl methyl ether, methyl Grignard, and chromium trioxide, among others. The study highlights a methodology for obtaining a specific herbicide intermediate with a total yield of 63.5% (Zhou Yu, 2002).
Potential Antipsychotic Agents
- Research by L. Wise et al. (1987) explored a series of novel potential antipsychotic agents, focusing on the synthesis and pharmacological evaluation of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols. These compounds were tested for their antipsychotic-like profile in animal behavior tests, indicating their potential as antipsychotic agents without eliciting dystonic movements, a common side effect of many antipsychotics (L. Wise et al., 1987).
Advanced Materials
- A. Morikawa (1998) reported on the preparation of hyperbranched poly(ether ketones) using new AB2 type monomers, demonstrating the synthesis process and analyzing the solubility and properties of the resulting polymers. This research contributes to the development of materials with potential applications in various industries due to their unique properties (A. Morikawa, 1998).
Fluorescent Probes
- K. Tanaka et al. (2001) developed fluorescent probes based on 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogue for sensing pH changes and metal cations. This study provides insights into the design and application of fluorophores for biochemical and medical research (K. Tanaka et al., 2001).
Environmental Microbiology
- C. Murphy et al. (2008) explored the degradation of fluorobiphenyls by Pseudomonas pseudoalcaligenes KF707, demonstrating the bacterium's ability to use fluorinated biphenyls as carbon and energy sources. This research contributes to understanding the microbial degradation of halogenated organic compounds, which is important for environmental bioremediation (C. Murphy et al., 2008).
properties
IUPAC Name |
[4-[(2-chlorophenyl)iminomethyl]-2-methoxyphenyl] 4-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFNO3/c1-26-20-12-14(13-24-18-5-3-2-4-17(18)22)6-11-19(20)27-21(25)15-7-9-16(23)10-8-15/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJKDCPZTDQZOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NC2=CC=CC=C2Cl)OC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-dichloro-N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methylbenzenecarbohydrazide](/img/structure/B2817604.png)




![Ethyl 6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/no-structure.png)
![2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2817617.png)



![Ethyl 2-{3-[(diethylcarbamoyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate](/img/structure/B2817623.png)
![1-Benzofuran-2-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2817625.png)